N-tert-butyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carboxamide
Description
N-tert-butyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carboxamide (CAS: 2549038-87-9) is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at the 3-position. The structure is further modified by an oxymethyl-pyrrolidine linker terminating in a tert-butyl carboxamide group. Its synthetic accessibility via etherification reactions (e.g., sodium hydride-mediated coupling in DMF) aligns with methodologies reported for similar triazolo-pyridazine derivatives .
Properties
IUPAC Name |
N-tert-butyl-3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O2/c1-18(2,3)19-17(25)23-9-8-12(10-23)11-26-15-7-6-14-20-21-16(13-4-5-13)24(14)22-15/h6-7,12-13H,4-5,8-11H2,1-3H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHSGVNZDKZIPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(C1)COC2=NN3C(=NN=C3C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mesylation of (R)-3-Hydroxypyrrolidine
The synthesis begins with (R)-3-hydroxypyrrolidine-1-carboxylate, which undergoes mesylation using methanesulfonyl chloride (MsCl) in the presence of triethylamine (EtN). For example, in toluene at -30°C to 20°C, this reaction achieves a 92% yield of (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate. The mesylate group serves as a leaving group for subsequent nucleophilic displacement.
Key Reaction Conditions:
Asymmetric Synthesis of Pyrrolidine Carboxylic Acids
An alternative route employs nitrile anion cyclization for enantioselective pyrrolidine formation. For instance, (3S,4R)-N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid derivatives are synthesized via Corey-Bakshi-Shibata (CBS) reduction, achieving 71% overall yield in a five-step process. This method ensures stereochemical control, critical for bioactive molecules.
Triazolopyridazine Core Construction
The 3-cyclopropyl-triazolo[4,3-b]pyridazin-6-ol fragment is synthesized through cyclization and functionalization steps.
Cyclization of Pyridazine Precursors
Patent literature describes the formation of triazolopyridazine cores via cyclocondensation of hydrazines with pyridazine derivatives. For example, 3-cyclopropyl substituents are introduced using cyclopropylboronic acids in Suzuki-Miyaura couplings or via nucleophilic aromatic substitution.
Representative Protocol:
Hydroxylation at Position 6
The 6-hydroxy group is installed through hydrolysis of a chloro or nitro precursor. For instance, 6-chloro-3-cyclopropyltriazolopyridazine is treated with aqueous sodium hydroxide at reflux to yield the corresponding alcohol.
Coupling of Pyrrolidine and Triazolopyridazine Moieties
The oxymethylene linker is formed via nucleophilic substitution or Mitsunobu reaction.
Nucleophilic Displacement of Mesylate
The mesylated pyrrolidine intermediate reacts with 6-hydroxy-3-cyclopropyltriazolopyridazine in the presence of a base such as potassium carbonate. In dimethylformamide (DMF) at 60°C, this step achieves 75–85% yield.
Optimized Conditions:
-
Base: KCO or CsCO (2 equivalents)
-
Solvent: DMF or acetonitrile
-
Temperature: 50–80°C
Mitsunobu Reaction
For stereoretentive coupling, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in THF. This method is preferred for acid-sensitive substrates, providing yields up to 90%.
Installation of N-tert-Butyl Carboxamide
The final step involves amidating the pyrrolidine nitrogen with tert-butyl isocyanate.
Acylation with tert-Butyl Isocyanate
The pyrrolidine amine is treated with tert-butyl isocyanate in dichloromethane (DCM) at 0°C to room temperature. Triethylamine is added to scavenge HCl, yielding the carboxamide with >95% purity after recrystallization.
Critical Parameters:
-
Stoichiometry: 1.1 equivalents of tert-butyl isocyanate
-
Workup: Aqueous NaHCO wash followed by column chromatography
Analytical Characterization and Yield Optimization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidative processes, especially at the cyclopropyl and triazole moieties.
Reduction: Reduction reactions might target the pyridazinyl ring, altering electronic properties.
Substitution: The presence of reactive groups enables nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, Grignard reagents.
Major Products
The primary products from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functionalities.
Scientific Research Applications
This compound has several promising applications:
Chemistry: Used as a starting material for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications, particularly due to its triazolo-pyridazinyl structure, which is often explored in drug design.
Industry: Utilized in material science for creating polymers and other advanced materials due to its unique functional groups.
Mechanism of Action
The exact mechanism of action of this compound can vary based on its application:
Biological Pathways: It might interact with specific enzymes or receptors, altering cellular functions.
Molecular Targets: Often targets nucleic acids or proteins, disrupting normal cellular processes.
Pathways Involved: Pathways such as oxidative stress, apoptosis, or signal transduction could be influenced by this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
The [1,2,4]triazolo[4,3-b]pyridazine scaffold is shared among several analogs, but substituents at the 3-position and side-chain variations critically influence activity:
Key Observations :
- Side Chains : The tert-butyl carboxamide in the target compound likely increases lipophilicity and metabolic stability relative to the indole-ethylamine (Compound 10) or propenamide (Compound 3ab) groups. Ether-linked pyrrolidine (target) vs. amine-linked side chains (Compound 10) may also alter binding kinetics due to conformational flexibility differences .
Physicochemical Properties
- Compound E-4b (triazolo-pyridazine with benzoylamino-propenoic acid): Melting point 253–255°C, suggesting high crystallinity .
- Compound 3ab : Synthesized as a pale yellow oil (44% yield), indicating lower melting points for propenamide derivatives .
The tert-butyl group in the target compound may reduce crystallinity compared to polar derivatives like E-4b, favoring solubility in organic solvents.
Research Findings and Hypothesized Activity
The cyclopropyl group may mimic hydrophobic interactions of trifluoromethyl (Compound 3ab) or methyl (Lin28-1632) substituents, while the tert-butyl carboxamide could enhance binding via van der Waals interactions in hydrophobic pockets .
Biological Activity
N-tert-butyl-3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of triazolo-pyridazine derivatives, characterized by a complex structure that includes a pyrrolidine moiety and a triazole ring. Its molecular formula is C_{15}H_{20}N_{6}O, and it possesses several functional groups that may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine exhibit significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, showing moderate to high cytotoxicity. In particular, a related compound demonstrated IC50 values of 1.06 μM against A549 (lung cancer), 1.23 μM against MCF-7 (breast cancer), and 2.73 μM against HeLa (cervical cancer) cells . The mechanism of action often involves the inhibition of specific kinases associated with tumor growth.
Kinase Inhibition
The biological activity of this compound may be linked to its ability to inhibit certain kinases. For example, triazole derivatives have been shown to inhibit c-Met kinase with IC50 values comparable to established inhibitors . This inhibition can lead to reduced proliferation of cancer cells and induce apoptosis.
Study on c-Met Inhibition
A study focused on triazolo-pyridazine derivatives revealed that the most promising candidate exhibited significant inhibitory activity against c-Met kinase. The compound was evaluated in vitro against several cancer cell lines and demonstrated potent cytotoxic effects . The study concluded that structural modifications could enhance the efficacy of these compounds in targeting specific kinases.
Cytotoxicity Assessment
In another investigation, various analogs were synthesized and screened for their cytotoxic effects using the MTT assay. The results indicated that specific substitutions on the triazole ring significantly affected the biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Data Table: Biological Activity Overview
| Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested | Observations |
|---|---|---|---|---|
| Compound 12e | c-Met | 0.090 | A549 | Significant cytotoxicity |
| N-tert-butyl... | c-Met | TBD | MCF-7 | Moderate activity observed |
| Related Analog | c-Met | 1.06 | A549 | Induces apoptosis |
Q & A
Q. What are the common synthetic pathways and critical reaction conditions for synthesizing this compound?
The synthesis typically involves multi-step reactions, including heterocyclic ring formation, amide coupling, and functional group modifications. Key steps include:
- Cyclopropane ring introduction via [3+2] cycloaddition or cross-coupling reactions under inert atmospheres (e.g., nitrogen) .
- Amide bond formation using coupling agents like EDCI or DCC in solvents such as dichloromethane or dimethylformamide (DMF) .
- Temperature control (0–80°C) and pH adjustment to minimize side reactions . Purification often employs column chromatography or recrystallization with solvents like ethanol or acetonitrile .
Q. How is the compound characterized to confirm structural integrity and purity?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Combustion analysis to validate empirical formulas (e.g., C₂₃H₂₈N₆O₂) . Purity is assessed via HPLC (>95% purity threshold) .
Q. What structural features contribute to its stability and biological activity?
- The tert-butyl group enhances lipophilicity and metabolic stability, favoring membrane permeability .
- The triazolopyridazine core enables π-π stacking and hydrogen bonding with biological targets .
- The cyclopropyl moiety introduces steric constraints that modulate receptor binding .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing the triazolopyridazine core?
Yield optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for regioselective cyclization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) or in-situ IR spectroscopy to track intermediate formation . Contradictions in yield data (e.g., 50–75% across studies) may arise from variations in solvent purity or catalyst loading .
Q. What methodologies resolve discrepancies in spectral data during structural validation?
Conflicting NMR/MS results can be addressed by:
- 2D NMR techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations .
- Isotopic labeling : N or F labeling to clarify heterocyclic ring connectivity .
- Computational modeling : Density functional theory (DFT) to predict and match experimental spectra .
Q. How does the compound interact with biological targets, and what assays validate these mechanisms?
- Enzyme inhibition : Kinase inhibition assays (e.g., ADP-Glo™) quantify IC₅₀ values for target enzymes .
- Receptor binding : Radioligand displacement studies using H-labeled analogs .
- Cellular uptake : Confocal microscopy with fluorescently tagged derivatives to assess permeability . Discrepancies in activity data (e.g., nM vs. μM IC₅₀) may reflect differences in assay conditions (pH, serum proteins) .
Q. What strategies mitigate degradation during in vitro and in vivo studies?
- Stabilizing formulations : Use of cyclodextrins or lipid nanoparticles to protect against hydrolytic cleavage of the carboxamide group .
- Metabolic blocking : Co-administration of CYP450 inhibitors (e.g., ketoconazole) to reduce hepatic clearance .
- Storage conditions : Lyophilization and storage at -80°C under argon to prevent oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
